molecular formula C13H20N2O3S B14820496 N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14820496
M. Wt: 284.38 g/mol
InChI Key: DQTORPCSAWCKAL-UHFFFAOYSA-N
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Description

N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.378 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-(5-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C13H20N2O3S/c1-13(2,3)10-8-14-12(15-19(4,16)17)7-11(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,14,15)

InChI Key

DQTORPCSAWCKAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the reaction of 5-tert-butyl-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the formation of ergosterol in fungal cells, thereby exhibiting antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of a cyclopropoxy group and a methanesulfonamide group attached to a pyridine ring. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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